Cas no 929019-95-4 (6-(Hydroxymethyl)morpholin-3-one)

6-(Hydroxymethyl)morpholin-3-one is a versatile heterocyclic compound featuring both hydroxyl and carbonyl functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its morpholine core provides structural stability, while the hydroxymethyl group enhances reactivity for further derivatization. This compound is particularly useful in the development of bioactive molecules, including potential drug candidates, due to its ability to participate in diverse chemical transformations. Its balanced polarity and solubility in common organic solvents facilitate efficient handling in laboratory settings. The compound’s well-defined structure and functional group compatibility make it a reliable choice for researchers in medicinal chemistry and material science.
6-(Hydroxymethyl)morpholin-3-one structure
929019-95-4 structure
Product Name:6-(Hydroxymethyl)morpholin-3-one
CAS No:929019-95-4
MF:C5H9NO3
MW:131.129861593246
MDL:MFCD11044016
CID:1034833
PubChem ID:53401946
Update Time:2025-06-15

6-(Hydroxymethyl)morpholin-3-one Chemical and Physical Properties

Names and Identifiers

    • 6-(Hydroxymethyl)morpholin-3-one
    • DMELBDGPDOJCTC-UHFFFAOYSA-N
    • AK130951
    • ST24045063
    • 6-(Hydroxymethyl)-3-morpholinone (ACI)
    • SB45445
    • DB-350183
    • EN300-95732
    • SB45474
    • SCHEMBL617665
    • AS-44835
    • SY034431
    • MFCD09260719
    • (R)-6-Hydroxymethyl-morpholin-3-one
    • (S)-6-Hydroxymethyl-morpholin-3-one
    • F8887-6661
    • DTXSID50694973
    • MFCD11044016
    • 929019-95-4
    • AB7325
    • AKOS006308885
    • MDL: MFCD11044016
    • Inchi: 1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)
    • InChI Key: DMELBDGPDOJCTC-UHFFFAOYSA-N
    • SMILES: O=C1COC(CO)CN1

Computed Properties

  • Exact Mass: 131.058243149g/mol
  • Monoisotopic Mass: 131.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6
  • XLogP3: -1.4

6-(Hydroxymethyl)morpholin-3-one Security Information

6-(Hydroxymethyl)morpholin-3-one Pricemore >>

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6-(Hydroxymethyl)morpholin-3-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: 2-Methyl-2-butanol ;  2 h, rt; > 1 h, rt
1.2 Reagents: Methanol ,  Water ;  20 min
Reference
Preparation of benzoxazoleoxazine ketone compound as blood coagulation factor Xa inhibitor
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: 2-Methyl-2-butanol ;  1 h, rt; 1 h, rt
Reference
Preparation of imidazopyridin-2-one derivatives with inhibitory activity to mTOR kinase for treatment of immune system diseases
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: 2-Methyl-2-butanol ;  1 h, rt; 1 h, rt
Reference
Preparation of imidazopyridin-2-one derivatives as mTOR kinase inhibitors and antitumor agents
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  2 h, rt; 1 h, rt
1.2 Reagents: Water Solvents: Methanol ;  overnight, rt
Reference
Quinazoline derivatives as inhibitors of menin and MLL interaction and their preparation
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: 2-Methyl-2-butanol ;  2 h, rt; 1 h, rt
Reference
Preparation of substituted morpholines as modulators for the calcium sensing receptor
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: 2-Methyl-2-butanol ;  1 h, rt; 1 h, rt
Reference
Preparation of imidazopyridin-2-one derivatives with inhibitory activity on mTOR kinase for treatment of tumors
, Japan, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: 2-Methyl-2-butanol
Reference
Development of SPECT imaging agents for the norepinephrine transporters: [123I]INER
Tamagnan, Gilles D.; Brenner, Eric; Alagille, David; Staley, Julie K.; Haile, Colin; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(2), 533-537

6-(Hydroxymethyl)morpholin-3-one Raw materials

6-(Hydroxymethyl)morpholin-3-one Preparation Products

6-(Hydroxymethyl)morpholin-3-one Suppliers

Amadis Chemical Company Limited
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(CAS:929019-95-4)6-(Hydroxymethyl)morpholin-3-one
Order Number:A859934
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:21
Price ($):472.0
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Additional information on 6-(Hydroxymethyl)morpholin-3-one

Introduction to 6-(Hydroxymethyl)morpholin-3-one (CAS No. 929019-95-4)

6-(Hydroxymethyl)morpholin-3-one, identified by its Chemical Abstracts Service (CAS) number 929019-95-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic organic molecule has garnered attention due to its structural uniqueness and potential biological activities, making it a subject of extensive research in medicinal chemistry. The compound features a morpholine ring substituted with a hydroxymethyl group at the 6-position and a carbonyl group at the 3-position, which together contribute to its diverse chemical reactivity and functional properties.

The structural framework of 6-(Hydroxymethyl)morpholin-3-one imparts a balance of hydrophilicity and lipophilicity, which is often a desirable characteristic in drug candidates. The presence of both hydroxymethyl and carbonyl functionalities allows for multiple points of interaction with biological targets, including enzymes and receptors. This dual functionality has been exploited in the design of various pharmacophores, enabling the development of molecules with enhanced binding affinity and selectivity.

In recent years, there has been growing interest in exploring the pharmacological potential of 6-(Hydroxymethyl)morpholin-3-one. Studies have demonstrated its utility as an intermediate in the synthesis of more complex molecules with therapeutic applications. For instance, researchers have investigated its role in the development of novel antiviral agents, where its morpholine core contributes to stabilizing protein-ligand interactions. Additionally, preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making them promising candidates for treating chronic inflammatory diseases.

The synthesis of 6-(Hydroxymethyl)morpholin-3-one involves multi-step organic transformations that highlight the compound's synthetic versatility. Key synthetic routes typically involve the reaction of morpholine derivatives with formaldehyde or formaldehyde-releasing agents to introduce the hydroxymethyl group at the 6-position. Subsequent functionalization at the 3-position through oxidation or other chemical modifications yields the desired product. These synthetic strategies have been optimized to ensure high yields and purity, which are critical for pharmaceutical applications.

One of the most compelling aspects of 6-(Hydroxymethyl)morpholin-3-one is its role as a building block in medicinal chemistry. The compound's ability to undergo further derivatization allows chemists to explore a wide range of structural variations, each with potential therapeutic benefits. For example, introduction of halogen atoms or other heterocyclic moieties can modulate electronic properties and bioavailability, leading to more effective drug candidates. This flexibility makes it an invaluable tool in the pharmaceutical industry's quest for innovative therapies.

Recent advances in computational chemistry have further enhanced the understanding of 6-(Hydroxymethyl)morpholin-3-one's interactions with biological targets. Molecular modeling studies have revealed insights into how this compound binds to enzymes and receptors, providing a rational basis for designing more potent derivatives. These computational approaches complement experimental efforts, allowing researchers to predict and optimize biological activity with greater precision.

The pharmacokinetic profile of 6-(Hydroxymethyl)morpholin-3-one is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its suitability as a drug candidate. Preliminary pharmacokinetic studies suggest that 6-(Hydroxymethyl)morpholin-3-one exhibits moderate solubility in water and lipids, which could influence its bioavailability and distribution within the body. Further research is needed to fully characterize these properties and identify potential metabolic pathways that may affect its efficacy.

In conclusion, 6-(Hydroxymethyl)morpholin-3-one (CAS No. 929019-95-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and diverse chemical properties make it a valuable scaffold for developing new drugs targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in future therapeutics.

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Amadis Chemical Company Limited
(CAS:929019-95-4)6-(Hydroxymethyl)morpholin-3-one
A859934
Purity:99%
Quantity:5g
Price ($):472.0
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